N1-cyclohexyl-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Description
N1-cyclohexyl-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H31N3O5S and its molecular weight is 437.56. The purity is usually 95%.
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Scientific Research Applications
Intramolecular Cyclization and Oxetane Formation
The research discusses the intramolecular cyclization of 3,4-epoxy alcohols leading to oxetane formation, highlighting synthetic routes that could be related to the compound (Murai, Ono, & Masamune, 1977).
Imino Exchange Reaction in Dearomatization Strategy
This paper presents a strategy for synthesizing N-acyl diarylamines and phenothiazines through imino exchange reactions, potentially relevant for modifications of compounds with sulfonyl groups (Li Zhang, Hui-qing Wang, Bo Yang, & R. Fan, 2014).
Synthesis of Cyclic Dipeptidyl Ureas
Research on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces new classes of cyclic dipeptidyl ureas, indicating methods for constructing complex molecules that might share synthetic paths with the compound of interest (M. Sañudo, S. Marcaccini, S. Basurto, & T. Torroba, 2006).
Sulfonated Schiff Base Coordination Polymer
A study on the synthesis and application of a sulfonated Schiff base dimethyltin(IV) coordination polymer as a catalyst highlights the potential for compounds with sulfonyl groups to be used in catalytic applications (L. Martins, S. Hazra, M. F. C. G. Silva, & A. Pombeiro, 2016).
properties
IUPAC Name |
N'-cyclohexyl-N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5S/c1-15-9-10-16(2)18(13-15)30(27,28)24-11-6-12-29-19(24)14-22-20(25)21(26)23-17-7-4-3-5-8-17/h9-10,13,17,19H,3-8,11-12,14H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWKOBQHPQKNDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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